molecular formula C18H16BrNO2 B14386514 (3-Bromo-4-hydroxyphenyl)(2-ethyl-1-methylindolizin-3-yl)methanone CAS No. 88274-10-6

(3-Bromo-4-hydroxyphenyl)(2-ethyl-1-methylindolizin-3-yl)methanone

Cat. No.: B14386514
CAS No.: 88274-10-6
M. Wt: 358.2 g/mol
InChI Key: GARHUFRNXZOQNK-UHFFFAOYSA-N
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Description

(3-Bromo-4-hydroxyphenyl)(2-ethyl-1-methylindolizin-3-yl)methanone is an organic compound that features a complex structure with both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-hydroxyphenyl)(2-ethyl-1-methylindolizin-3-yl)methanone typically involves multi-step organic reactions. One common method includes the bromination of a hydroxyphenyl precursor followed by a coupling reaction with an indolizinyl derivative. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-hydroxyphenyl)(2-ethyl-1-methylindolizin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-Bromo-4-hydroxyphenyl)(2-ethyl-1-methylindolizin-3-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

This compound has potential applications in biological research, particularly in the study of enzyme interactions and cellular pathways. Its ability to interact with specific proteins makes it a valuable tool for probing biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and specific reactivity.

Mechanism of Action

The mechanism of action of (3-Bromo-4-hydroxyphenyl)(2-ethyl-1-methylindolizin-3-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing cellular pathways. The specific pathways involved depend on the context of its application, whether in biological systems or material science.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-4-hydroxyphenyl)(2-methylindolizin-3-yl)methanone
  • (4-Hydroxyphenyl)(2-ethyl-1-methylindolizin-3-yl)methanone
  • (3-Bromo-4-methoxyphenyl)(2-ethyl-1-methylindolizin-3-yl)methanone

Uniqueness

Compared to similar compounds, (3-Bromo-4-hydroxyphenyl)(2-ethyl-1-methylindolizin-3-yl)methanone stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. This uniqueness makes it particularly valuable for specialized applications in research and industry.

Properties

CAS No.

88274-10-6

Molecular Formula

C18H16BrNO2

Molecular Weight

358.2 g/mol

IUPAC Name

(3-bromo-4-hydroxyphenyl)-(2-ethyl-1-methylindolizin-3-yl)methanone

InChI

InChI=1S/C18H16BrNO2/c1-3-13-11(2)15-6-4-5-9-20(15)17(13)18(22)12-7-8-16(21)14(19)10-12/h4-10,21H,3H2,1-2H3

InChI Key

GARHUFRNXZOQNK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2C=CC=CC2=C1C)C(=O)C3=CC(=C(C=C3)O)Br

Origin of Product

United States

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